molecular formula C21H26N2O2 B5805130 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide

4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide

Numéro de catalogue B5805130
Poids moléculaire: 338.4 g/mol
Clé InChI: USSDUQRRNHDEKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mécanisme D'action

4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 inhibits the activity of NF-kappaB by covalently modifying a cysteine residue in the protein. This modification prevents the protein from binding to DNA and activating the transcription of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 is its specificity for NF-kappaB inhibition. This allows researchers to study the effects of NF-kappaB inhibition without interfering with other signaling pathways. However, one limitation of this compound 11-7082 is its potential for off-target effects. It has been shown to inhibit the activity of other proteins, including the proteasome and caspases, which could affect the interpretation of experimental results.

Orientations Futures

There are many potential future directions for the study of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082. One area of research is the development of new drugs that target NF-kappaB inhibition for the treatment of cancer and inflammatory diseases. Another area of research is the study of the off-target effects of this compound 11-7082 and the development of new compounds with improved specificity for NF-kappaB inhibition. Finally, the use of this compound 11-7082 as a tool for the study of NF-kappaB signaling and its role in disease pathogenesis is an ongoing area of research.

Méthodes De Synthèse

The synthesis of 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 involves the reaction of 4-tert-butylbenzoic acid with 2-aminobenzamide in the presence of acetic anhydride and pyridine. The resulting product is then treated with butyryl chloride to obtain this compound 11-7082 in high purity.

Applications De Recherche Scientifique

4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in the immune response and inflammation. Inhibition of NF-kappaB has been shown to have therapeutic potential for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.

Propriétés

IUPAC Name

N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-8-19(24)22-17-9-6-7-10-18(17)23-20(25)15-11-13-16(14-12-15)21(2,3)4/h6-7,9-14H,5,8H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDUQRRNHDEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.